N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
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Overview
Description
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine is a complex organic compound with a unique structure that combines a benzylidene group, a fluorenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-(9H-fluoren-9-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
- N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
Uniqueness
N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H32N4 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]aniline |
InChI |
InChI=1S/C28H32N4/c1-3-30(4-2)23-15-13-22(14-16-23)21-29-32-19-17-31(18-20-32)28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28H,3-4,17-20H2,1-2H3 |
InChI Key |
QMUHYNPZSXIMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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